

Commercial Suppliers and Technical Guide for 3-Amino-4,4-dimethylpentanoic Acid

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Compound of Interest

Compound Name: 3-Amino-4,4-dimethylpentanoic acid

Cat. No.: B556944

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of **3-Amino-4,4-dimethylpentanoic acid**, a crucial building block in medicinal chemistry and drug development. The guide details product specifications from various suppliers, outlines a key experimental protocol for assessing its biological activity, and visualizes a relevant signaling pathway and experimental workflow.

Commercial Availability

3-Amino-4,4-dimethylpentanoic acid is available from a range of chemical suppliers in various forms, including as a hydrate or hydrochloride salt, and with different purities and quantities. Below is a comparative summary of offerings from prominent commercial vendors.

Supplier	Product Name	CAS Number	Purity	Available Quantities
BLDpharm	(R)-3-Amino-4,4-dimethylpentanoic acid	367278-49-7	97%	100 mg, 250 mg, 1 g, 5 g[1][2]
CymitQuimica	3-Amino-4,4-dimethylpentanoic acid	204191-43-5	97%	500 mg, 1 g, 5 g[3]
Thermo Scientific	3-Amino-4,4-dimethylpentanoic acid hydrate	336185-29-6	98%	500 mg[4]
Key Organics	(+/-)-cis -3-Amino-4,4-dimethylpentanoic acid hydrochloride	1335041-90-1	N/A	Inquire
Laibo Chem	3-N-BOC-AMINO-4,4-DIMETHYL PENTANOIC ACID	N/A	N/A	1 g[5]
Sigma-Aldrich	3-amino-4,4-dimethylpentanoic acid AldrichCPR	MFCD01863279	N/A	Discontinued[6]

Synthesis of 3-Amino-4,4-dimethylpentanoic Acid Derivatives

While a direct, detailed protocol for the synthesis of the parent **3-Amino-4,4-dimethylpentanoic acid** is not readily available in public literature, the synthesis of its derivatives, particularly as activators of SHP1, has been described. A general approach involves the reductive amination of a corresponding keto acid. The synthesis of 3-amino-4,4-

dimethyl lithocholic acid derivatives, for instance, starts from lithocholic acid and involves several steps including esterification, oxidation to an α,β -unsaturated ketone, methylation, and finally, reductive amination to introduce the amino group at the 3-position[7].

Experimental Protocol: SHP1 Phosphatase Activity Assay

Given the role of **3-Amino-4,4-dimethylpentanoic acid** derivatives as potential activators of the protein tyrosine phosphatase SHP1, a common and robust method to assess this activity is the p-nitrophenyl phosphate (pNPP) assay. This colorimetric assay is based on the hydrolysis of pNPP by the phosphatase to produce p-nitrophenol, a yellow product that can be quantified spectrophotometrically.

Materials:

- Recombinant human SHP1 enzyme
- Assay Buffer: 50 mM Bis-Tris (pH 6.5), 25 mM NaCl, 0.2 mM EDTA, 3 mM DTT
- pNPP substrate solution: 10 mM p-nitrophenyl phosphate in Assay Buffer
- Test compound (e.g., a derivative of **3-Amino-4,4-dimethylpentanoic acid**) dissolved in a suitable solvent (e.g., DMSO)
- Stop Solution: 2.5 M NaOH
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Enzyme Preparation: Dilute the recombinant SHP1 enzyme to the desired concentration in ice-cold Assay Buffer.
- Compound Addition: To the wells of a 96-well plate, add 10 μ L of the test compound at various concentrations. For control wells, add 10 μ L of the solvent used to dissolve the

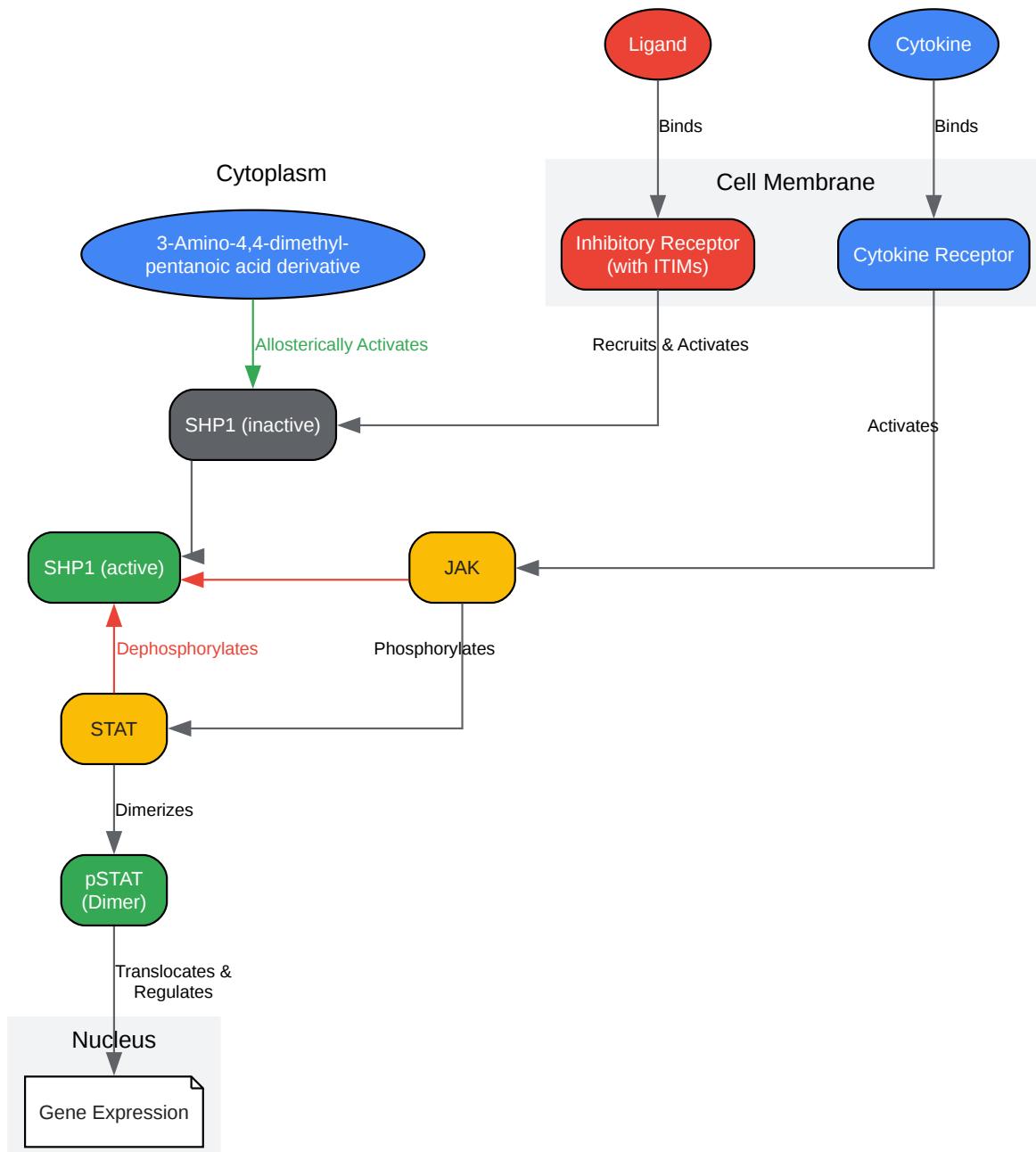
compound.

- Enzyme Addition: Add 80 μ L of the diluted SHP1 enzyme solution to each well.
- Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
- Reaction Initiation: Add 10 μ L of the pNPP substrate solution to each well to start the reaction.
- Incubation: Incubate the plate at 37°C for 30 minutes.
- Reaction Termination: Stop the reaction by adding 50 μ L of Stop Solution to each well.
- Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
- Data Analysis: Calculate the percentage of SHP1 activation by comparing the absorbance of the wells with the test compound to the control wells.

Signaling Pathway and Experimental Workflow

SHP1 Signaling Pathway

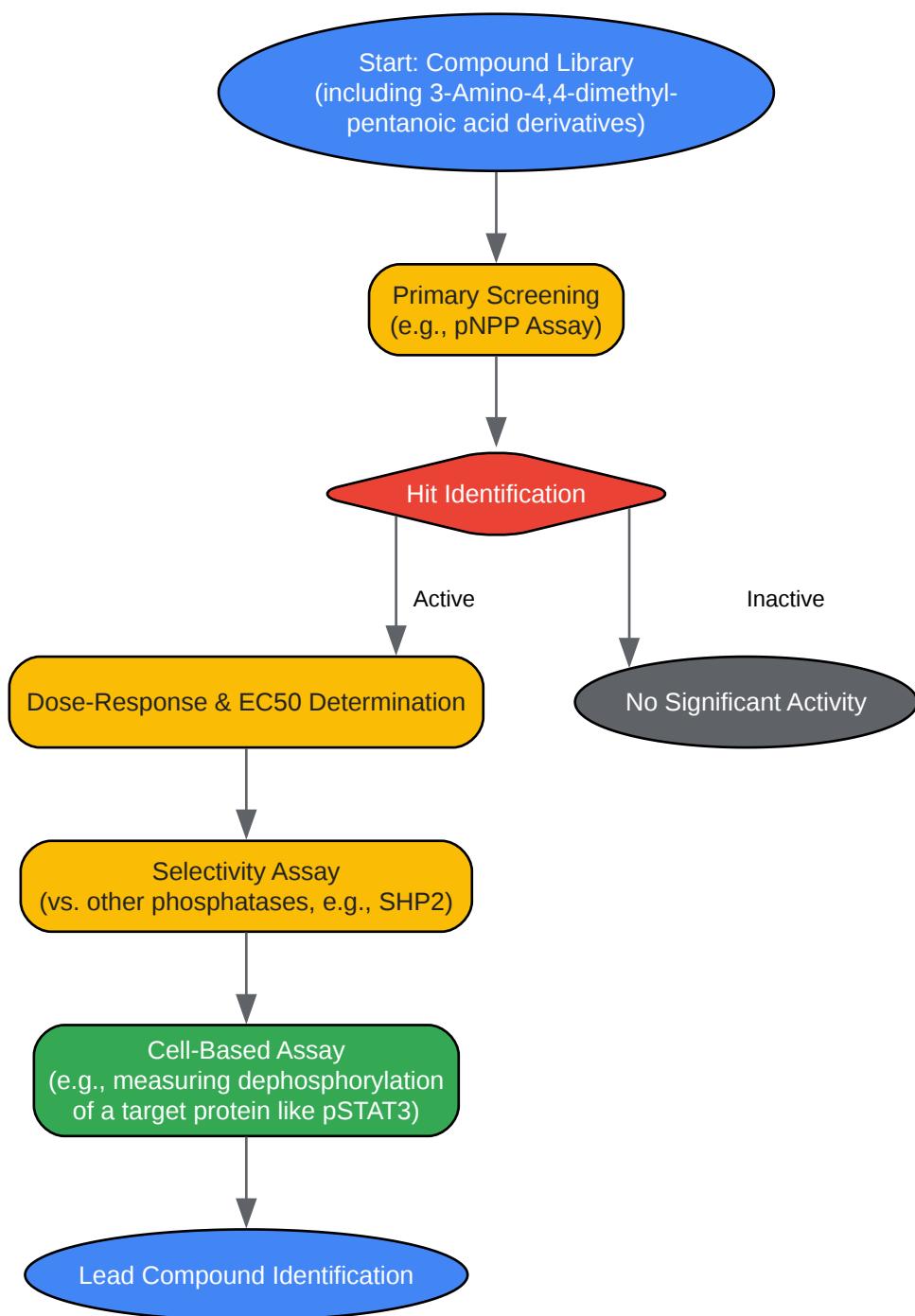
SHP1 is a non-receptor protein tyrosine phosphatase that plays a critical role in negatively regulating various signaling pathways, particularly in hematopoietic cells. It is involved in the dephosphorylation of key signaling molecules, thereby attenuating cellular responses. One of the well-established pathways regulated by SHP1 is the JAK/STAT pathway. Upon cytokine receptor activation, Janus kinases (JAKs) are activated and subsequently phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression. SHP1 can be recruited to the activated receptor complex and dephosphorylate both JAKs and STATs, thus terminating the signaling cascade. The activation of SHP1 itself is a regulated process, often involving its recruitment to phosphorylated immunoreceptor tyrosine-based inhibitory motifs (ITIMs) on inhibitory co-receptors.

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Caption: SHP1 signaling pathway illustrating its role in the negative regulation of the JAK/STAT pathway and the potential point of intervention for **3-Amino-4,4-dimethylpentanoic acid** derivatives as allosteric activators.

Experimental Workflow for Screening SHP1 Activators

The process of identifying and characterizing activators of SHP1, such as derivatives of **3-Amino-4,4-dimethylpentanoic acid**, typically follows a structured workflow. This begins with a primary screen to identify potential hits, followed by secondary assays to confirm activity and determine potency, and finally, cell-based assays to assess efficacy in a more biologically relevant context.



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Caption: A typical experimental workflow for the screening and identification of SHP1 activators, starting from a compound library and progressing through various assays to identify lead compounds.

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